Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)
Description
This nickel(II) complex consists of a bicyclic ligand system coordinated with acetonitrile. The ligand, 2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene, features a macrocyclic structure with four nitrogen atoms (tetrazanida) arranged in a bicyclo[12.3.1] framework, substituted with methyl groups at positions 2 and 12. The acetonitrile ligand likely occupies axial coordination sites on the nickel center, stabilizing the complex.
Properties
Molecular Formula |
C17H26N6Ni-2 |
|---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) |
InChI |
InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2 |
InChI Key |
AYILYWQFUXCKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or to free nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.
Scientific Research Applications
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene (CAS 182576-33-6)
- Structure : Shares the bicyclo[12.3.1] backbone but lacks methyl substituents and the nickel-acetonitrile coordination. The nitrogen atoms are positioned at 3,7,12,18, differing from the target compound’s 3,6,9,12-tetrazanida arrangement .
- Molecular Formula : C₁₄H₂₄N₄ vs. the target compound’s larger formula (including Ni²⁺ and acetonitrile).
2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Structure : Similar bicyclic framework but with nitrogen atoms at 2,6,9,13. The absence of methyl groups and metal coordination distinguishes it from the target compound .
Other Bicyclic Azabicyclo Compounds
- Example: 2-[[5-(2-hydroxyethylamino)-2,4,8,9-tetrazabicyclo[4.3.0]nona-2,4,7,10-tetraen-3-yl]amino]ethanol (CAS 6288-95-5) Structure: Smaller bicyclo[4.3.0] system with hydroxyl and ethanolamine substituents, contrasting with the target’s larger ring and methyl/acetonitrile groups . Applications: Used in specialty chemical synthesis, emphasizing the role of substituents in directing reactivity .
Comparative Data Table
Key Research Findings and Limitations
Ligand Flexibility : The bicyclo[12.3.1] framework in all compared compounds provides rigidity, but variations in nitrogen positioning alter electronic properties, affecting metal-binding affinity .
Biological Activity
The compound Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) represents a complex coordination structure involving nickel(II) and a tetrapodal ligand framework. This article synthesizes recent findings on its biological activity, focusing on its catalytic properties and interactions within biological systems.
Structural Characteristics
The compound features a tetrapodal ligand that allows for versatile coordination with nickel ions. The nickel center can adopt different geometries—primarily square planar and octahedral—depending on the ligand's protonation state and environmental conditions. This adaptability is crucial for its biological functions, particularly in enzymatic processes.
Table 1: Coordination Modes of Nickel in Biological Systems
| Coordination Mode | Geometry | Biological Role |
|---|---|---|
| Square Planar | 4-coordinate | Common in nickel enzymes like Ni-SOD |
| Octahedral | 6-coordinate | Observed during protein-DNA interactions |
Enzymatic Functions
Nickel plays a vital role in various enzymatic reactions. For instance:
- Nickel Superoxide Dismutase (Ni-SOD) : This enzyme utilizes nickel to catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, protecting cells from oxidative stress .
- NikR Protein : In E. coli, the NikR protein acts as a transcriptional regulator that binds nickel and modulates gene expression related to nickel transport and metabolism . The binding of nickel induces conformational changes that are essential for its function.
Study 1: Nickel Binding in NikR
Research has demonstrated that the binding of nickel to NikR alters its conformation, enhancing DNA binding affinity. This effect is attributed to the unique electronic structure of the Ni(II)-bound protein, which influences its geometry during interactions with DNA .
Study 2: Catalytic Properties in Organic Synthesis
Nickel complexes have been extensively studied for their role as catalysts in cross-coupling reactions. These reactions are critical for synthesizing complex organic molecules. The specific ligand environment provided by acetonitrile enhances the catalytic efficiency of nickel complexes by stabilizing reactive intermediates .
Mechanistic Insights
The mechanism of action for these nickel complexes often involves:
- Coordination Changes : The transition between square planar and octahedral geometries is crucial for facilitating various biochemical reactions.
- Protonation Dynamics : The ligand's protonation state significantly affects the coordination mode of nickel, impacting its reactivity and interaction with biological macromolecules .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzymatic Catalysis | Nickel-dependent enzymes such as Ni-SOD |
| Gene Regulation | Modulation of gene expression via NikR |
| Organic Synthesis Catalyst | Nickel complexes in cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
